molecular formula C11H13Cl2NO2 B13537658 Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Cat. No.: B13537658
M. Wt: 262.13 g/mol
InChI Key: UZDAVVXUCFDXNJ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is a synthetic organic compound serving as a valuable building block in medicinal chemistry and pharmaceutical research. This ester features a 3,5-dichlorophenyl ring and an ethylamino side chain, a structural motif found in various biologically active molecules. Its high purity makes it suitable for use as a key synthetic intermediate in the development of novel pharmacologically active compounds. As a derivative of alpha-aminophenylacetic acid, it shares structural similarities with compounds used in exploring neurological and metabolic pathways . Researchers utilize this chemical in designing and synthesizing new molecular entities, particularly for creating complex molecules with potential receptor-binding activity. The presence of the dichlorophenyl group may influence the compound's lipophilicity and binding affinity, which are critical parameters in drug design. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Strictly for use by qualified professionals.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-14-10(11(15)16-2)7-4-8(12)6-9(13)5-7/h4-6,10,14H,3H2,1-2H3

InChI Key

UZDAVVXUCFDXNJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is then reacted with methyl chloroacetate under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Esters with Chlorinated Aromatic Substituents

a) Ethyl 2-(4-((2-(4-(3-(3,5-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b)
  • Molecular Weight : 548.2 g/mol .
  • Structure : Contains a 3,5-dichlorophenyl urea group and a thiazole-piperazine backbone.
  • Yield : 88.3% (higher than many analogs), indicating efficient synthesis .
  • Key Difference : The additional thiazole-piperazine moiety increases molecular complexity and weight compared to the target compound, likely enhancing biological activity (e.g., enzyme inhibition) .
b) Ethyl 2-(3-Chloro-4-fluorophenyl)ureido Derivatives (10c)
  • Molecular Weight : 532.2 g/mol .
  • Yield : 90.4% .

Herbicides with Chlorinated Aromatic Cores

a) Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
  • Structure : Dichlorophenyl urea derivative.
  • Mode of Action : Photosystem II inhibitor .
  • Comparison : Unlike the target ester, diuron’s urea group enhances persistence in soil but reduces hydrolytic stability compared to ester linkages .
b) Alachlor (2-Chloro-N-(methoxymethyl)-N-(2',6'-diethylphenyl)acetamide)
  • Structure : Chloroacetamide with methoxymethyl and diethylphenyl groups.
  • Key Difference : The amide group in alachlor confers resistance to esterase-mediated degradation, unlike the target compound’s ester functionality .

Sulfonylurea Herbicides (Methyl Esters)

a) Metsulfuron Methyl Ester
  • Structure : Methyl ester with triazine and sulfonylurea groups .
  • Molecular Weight : ~381 g/mol (higher than the target compound) .
  • Comparison : The sulfonylurea and triazine moieties enable herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the simpler target ester .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Yield (%) Key Application
Ethyl 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetate 276.16 Ester, ethylamino N/A Building block
Compound 10b 548.2 Urea, thiazole, piperazine 88.3 Drug discovery
Diuron 233.10 Urea, dichlorophenyl N/A Herbicide
Metsulfuron Methyl Ester ~381 Sulfonylurea, triazine N/A Herbicide

Research Findings and Trends

  • Synthetic Efficiency : Ethyl esters with 3,5-dichlorophenyl groups (e.g., 10b) exhibit high yields (>88%), suggesting robust synthetic routes for such scaffolds .
  • Functional Group Impact : Urea and amide groups (e.g., diuron, alachlor) enhance environmental persistence but reduce hydrolytic lability compared to ester-based compounds .
  • Commercial Viability: The discontinuation of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate contrasts with the widespread use of structurally complex herbicides like metsulfuron methyl, highlighting market preferences for multi-functional molecules .

Biological Activity

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, commonly referred to as EDCPA, is a compound that has attracted attention in pharmacological and medicinal chemistry due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅Cl₂NO₂
  • Molecular Weight : 276.16 g/mol
  • Structural Features : The compound contains a dichlorophenyl group and an ethylamino moiety, which are critical for its biological activity.

Biological Activity

EDCPA has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that EDCPA may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Effects : The compound has been investigated for its analgesic properties, potentially providing pain relief through various mechanisms.
  • Lipid Metabolism and Glucose Regulation : Research indicates that EDCPA could play a role in regulating lipid metabolism and glucose levels, which is significant for metabolic disorders such as diabetes.

The mechanism by which EDCPA exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Interaction : EDCPA may bind to enzymes involved in metabolic pathways, altering their activity and leading to physiological changes.
  • Receptor Binding : The compound might interact with various receptors, influencing signaling pathways related to pain perception and inflammation.

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of EDCPA in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in inflammatory diseases.
  • Analgesic Effects :
    • In another study involving pain models, EDCPA demonstrated a notable reduction in pain response, comparable to established analgesics. This highlights its potential application in pain management therapies.
  • Metabolic Effects :
    • Research conducted on diabetic models revealed that EDCPA improved glucose tolerance and lipid profiles, indicating its utility in managing metabolic syndrome.

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
Anti-inflammatorySignificant reduction in markersStudy 1
AnalgesicComparable to standard analgesicsStudy 2
Lipid metabolismImproved glucose toleranceStudy 3

Comparison with Similar Compounds

EDCPA exhibits unique properties compared to similar compounds such as Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate and Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate. These differences can be attributed to variations in their chemical structures which influence their biological activities.

Similar Compounds Overview

Compound NameKey Activity
Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetateModerate anti-inflammatory effects
Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetateLimited analgesic properties

Q & A

Basic: What are the key parameters for optimizing the synthesis of methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate?

Answer:
The synthesis involves coupling 3,5-dichlorobenzaldehyde derivatives with ethylaminoacetate precursors. Critical parameters include:

  • Catalyst selection : Use transition metal catalysts (e.g., Pd or Cu) to facilitate C–N bond formation, as seen in analogous amino ester syntheses .
  • Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product minimization .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product from unreacted starting materials .

Basic: How can researchers analytically characterize this compound?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the ethylamino group (δ 1.1–1.3 ppm for CH3_3) and aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Cl substituents .
  • X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the α-carbon chiral center (if present) .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?

Answer:
The ethylamino and ester groups enable dual interactions:

  • Hydrogen bonding : The NH group in ethylamino binds to enzyme active sites (e.g., proteases or kinases), as observed in structurally related amino esters .
  • Hydrophobic interactions : The 3,5-dichlorophenyl moiety anchors the compound in hydrophobic pockets of receptors, enhancing binding affinity .
  • Dynamic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Advanced: How can contradictory bioassay data (e.g., IC50_{50}50​ variability) be resolved?

Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
  • Off-target profiling : Use kinase or GPCR panels to identify non-specific interactions .
  • Structural analogs : Compare activity with derivatives lacking the ethylamino or dichlorophenyl groups to pinpoint pharmacophores .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved experimentally?

Answer:

  • X-ray crystallography : Determines absolute configuration and rules out tautomeric forms (e.g., enamine vs. imine) .
  • DFT calculations : Predict stable tautomers and compare experimental vibrational spectra (IR/Raman) with computed data .
  • pH-dependent NMR : Monitor chemical shifts under acidic/basic conditions to identify protonation sites .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation : Replace the dichlorophenyl group with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups to assess electronic effects .
  • Amino group modification : Compare ethylamino with cyclopropylamino or benzylamino derivatives to explore steric and electronic contributions .
  • Bioisosteric replacement : Substitute the ester group with amides or ketones to evaluate metabolic stability .

Advanced: How does the compound’s stability under physiological conditions impact experimental design?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via HPLC. Half-life <24 hours suggests prodrug potential .
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C typical for esters) .

Advanced: What methods enable enantioselective synthesis of the compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during the C–N coupling step .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) and validate purity with circular dichroism (CD) .

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